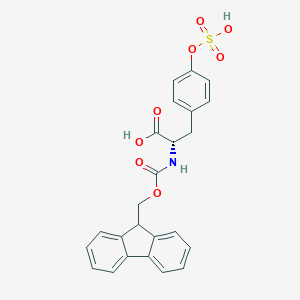

Fmoc-Tyr(SO3H)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMQJJASTSGJCK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc Tyr So3h Oh Building Blocks

Direct O-Sulfation Protocols for L-Tyrosine Derivatives

Direct sulfation of the phenolic hydroxyl group of tyrosine derivatives is a primary route to introduce the sulfotyrosine residue. Various sulfating agents have been explored to achieve this transformation efficiently and selectively.

Sulfur trioxide complexes, particularly sulfur trioxide-N,N-dimethylformamide (SO3·DMF) and sulfur trioxide-pyridine (SO3·Pyridine), are widely utilized for the O-sulfation of tyrosine derivatives thieme-connect.deresearchgate.netchinesechemsoc.orgsmolecule.combham.ac.uk. These reagents offer a balance of reactivity and manageability for phenolic sulfation.

The preparation of Fmoc-Tyr(SO3Na)-OH, for instance, can be achieved by reacting Fmoc-Tyr-OH with a DMF/SO3 complex in a solvent mixture, followed by neutralization and salt formation thieme-connect.desmolecule.com. Optimal conditions often involve anhydrous environments and controlled temperatures to maximize yield and minimize side reactions researchgate.netchinesechemsoc.org. The choice of solvent, such as DMF, DMAc, or NMP, can significantly influence the reaction outcome, with DMF generally providing the best results chinesechemsoc.org. While these complexes are effective, they can sometimes require stoichiometric excess and present purification challenges chinesechemsoc.org.

Chlorosulfonic acid (ClSO3H) is another potent sulfating agent that has been employed for the O-sulfation of tyrosine derivatives thieme-connect.denih.govnih.gov. Protocols often involve reacting tyrosine derivatives with chlorosulfonic acid, sometimes in the presence of pyridine, followed by work-up procedures that may include cation exchange to yield stabilized salts thieme-connect.denih.gov.

A typical procedure involves dissolving L-tyrosine in trifluoroacetic acid, cooling the solution, and then adding chlorosulfonic acid under nitrogen. The reaction is quenched with ethanol, and the sulfated product is precipitated with diethyl ether nih.gov. While chlorosulfonic acid is a strong and effective reagent, its highly corrosive nature necessitates careful handling and specific safety precautions nih.gov.

Counter-Ion-Stabilized Derivatives of Fmoc-Tyr(SO3H)-OH

The inherent instability of the free sulfonic acid form of sulfotyrosine (Tyr(SO3H)) under acidic conditions necessitates stabilization, typically through the formation of salts with specific counter-ions. These derivatives exhibit improved solubility and handling properties, making them more amenable to peptide synthesis protocols.

Fmoc-Tyr(SO3Na)-OH is a commonly used building block for incorporating sulfotyrosine residues into peptides via Fmoc-SPPS thieme-connect.desmolecule.comjst.go.jpnih.govnih.gov. The sodium salt offers a degree of stabilization against acid-induced desulfation compared to the free acid form researchgate.netjst.go.jp. Its synthesis typically involves the sulfation of Fmoc-Tyr-OH using sulfur trioxide complexes, followed by neutralization with a sodium source thieme-connect.desmolecule.com.

The use of Fmoc-Tyr(SO3Na)-OH in solid-phase synthesis requires careful consideration of cleavage conditions. While it allows for the construction of sulfated peptide chains, desulfation can still occur during standard TFA cleavage protocols, especially with prolonged exposure or higher temperatures jst.go.jpnih.gov. Therefore, low-temperature TFA treatments (e.g., 0 °C) are often employed to minimize this degradation jst.go.jpnih.gov.

The tetrabutylammonium (B224687) (TBA) salt of Fmoc-Tyr(SO3H), Fmoc-Tyr(SO3−N+Bu4)-OH, is prepared to further enhance the solubility and handling characteristics of the sulfated tyrosine building block thieme-connect.deresearchgate.net. The lipophilic tetrabutylammonium cation improves solubility in organic solvents commonly used in peptide synthesis, such as DMF and NMP researchgate.net.

This derivative also contributes to improved acid stability, although it is not entirely immune to desulfation under harsh acidic conditions researchgate.net. Its preparation often involves the sulfation of Fmoc-Tyr-OH, followed by an ion exchange step with tetrabutylammonium hydrogensulfate thieme-connect.deresearchgate.net. The enhanced solubility can facilitate coupling reactions and improve resin swelling, which are critical for efficient peptide chain elongation researchgate.netsigmaaldrich-jp.com.

Advanced Protecting Group Strategies for the Sulfate (B86663) Moiety

To circumvent the acid-lability issues associated with the sulfate group, various protecting groups have been developed. These groups are designed to be stable during peptide synthesis and cleavage but removable under mild conditions post-cleavage, thus preserving the integrity of the sulfate ester.

Several protecting groups have been investigated, including:

Neopentyl (nP) group: This protecting group has shown significant promise due to its stability towards piperidine (B6355638) (used for Fmoc removal) and trifluoroacetic acid (TFA) sigmaaldrich-jp.comsigmaaldrich.com. The neopentyl group can be removed post-cleavage using mild nucleophilic conditions, such as sodium azide (B81097) or ammonium (B1175870) acetate (B1210297) sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com. This strategy allows for the use of standard coupling methods and facilitates automated synthesis sigmaaldrich-jp.comsigmaaldrich.com. However, prolonged exposure to TFA should still be avoided to minimize any potential loss of the nP group sigmaaldrich-jp.comsigmaaldrich.com.

Trichloroethyl (TCE) group: The TCE group has also been explored as a protecting group for sulfonates, demonstrating stability to acid sigmaaldrich-jp.comresearchgate.net. Its removal typically involves reductive conditions.

Dichlorovinyl (DCV) group: Similar to TCE, the DCV group offers protection for the sulfate moiety and has been evaluated for its utility in peptide synthesis sigmaaldrich-jp.comresearchgate.net.

Fluorosulfated tyrosine (Y(OSO2F)): A more recent strategy involves the use of Fmoc-fluorosulfated tyrosine, which can be incorporated into peptides via Fmoc-SPPS. The fluorosulfated tyrosine is then converted to the sulfotyrosine peptide using basic ethylene (B1197577) glycol, which acts as both a solvent and reactant researchgate.netnih.govresearchgate.net. This method offers an efficient route to sulfotyrosine-containing peptides.

The selection of an appropriate protecting group is critical for the successful synthesis of sulfotyrosine-containing peptides, ensuring stability during synthesis and selective removal without compromising the peptide structure or the sulfate moiety.

Integration of Fmoc Tyr So3h Oh into Solid Phase Peptide Synthesis Spps Methodologies

Optimized Coupling Procedures for Fmoc-Tyr(SO3H)-OH and its Derivatives in SPPS

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagents, stoichiometry, and the specific conditions employed. Direct coupling of this compound can be challenging due to issues with solubility and potential side reactions.

The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions during the incorporation of this compound. Several classes of reagents are commonly used in SPPS, each with its own advantages and disadvantages.

Phosphonium (B103445) Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) has been used in the synthesis of sulfotyrosine-containing peptides. Optimized conditions may involve the use of PyBOP in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N-methylmorpholine (NMM). nih.gov

Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular choices for peptide synthesis. bachem.com For sulfated tyrosine derivatives, HBTU activation is often recommended. merckmillipore.com Specifically, traditional derivatives like Fmoc-Tyr(SO3Na)-OH often necessitate the use of HBTU/DIPEA for activation. sigmaaldrich-jp.com

Carbodiimides (e.g., DIC/HOBt): The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like HOBt is a widely used and cost-effective coupling method. bachem.com This combination can be effective, particularly when base-free conditions are desired to minimize racemization. bachem.com

It is important to note that direct coupling of this compound can sometimes be difficult. To circumvent these challenges, derivatives with a protected sulfate (B86663) group, such as Fmoc-Tyr(SO3nP)-OH (where nP is neopentyl), have been developed. This protected version exhibits excellent solubility in common SPPS solvents like DMF or NMP and is compatible with standard coupling methods including PyBOP, HBTU, or DIPCDI/HOBt. sigmaaldrich-jp.com

| Coupling Reagent | Abbreviation | Class | Typical Additive/Base | Notes on Application for Sulfated Tyrosine |

|---|---|---|---|---|

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | HOBt, NMM | Demonstrated efficacy in the synthesis of sulfotyrosine peptides. nih.gov |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | DIPEA | Frequently recommended for coupling traditional sulfated tyrosine derivatives like Fmoc-Tyr(SO3Na)-OH. merckmillipore.comsigmaaldrich-jp.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | DIPEA/Collidine | A highly reactive reagent, often used for difficult couplings. |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt | A versatile and cost-effective option, suitable for use with protected derivatives like Fmoc-Tyr(SO3nP)-OH. bachem.comsigmaaldrich-jp.com |

Achieving high coupling efficiency is paramount in SPPS to avoid the formation of deletion sequences. The stoichiometry of the amino acid and coupling reagents relative to the reactive sites on the resin is a key parameter. Generally, a 3- to 5-fold excess of the protected amino acid and coupling reagents is employed to drive the reaction to completion. For difficult couplings, such as with sterically hindered amino acids or during the formation of complex sequences, this excess may be increased, or a double coupling strategy may be implemented. gyrosproteintechnologies.com

Additives such as HOBt and its aza-derivative, HOAt, play a crucial role in suppressing side reactions, particularly racemization, and can enhance the rate of the coupling reaction. The presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required for activation with phosphonium and aminium/uronium salt reagents. bachem.com The choice and amount of base can also influence the extent of racemization, with weaker bases like collidine sometimes being preferred. bachem.com

The use of automated peptide synthesizers is standard practice for the efficient and reliable production of peptides. This compound and its derivatives can be compatible with these systems, provided that certain considerations are taken into account. The solubility of the amino acid derivative in the synthesis solvent (typically DMF or NMP) is crucial. As mentioned, derivatives like Fmoc-Tyr(SO3nP)-OH offer excellent solubility, facilitating their use in automated synthesizers without the need for protocol modifications. sigmaaldrich-jp.com

Automated synthesizers can be programmed to perform extended coupling times or double couplings for challenging residues. gyrosproteintechnologies.com Furthermore, some synthesizers are equipped with real-time monitoring systems, such as UV monitoring of the Fmoc deprotection step, which allows for the optimization of reaction times and ensures the completeness of each step in the cycle. iris-biotech.de

Strategies for Managing Acid-Lability of the O-Sulfate Linkage During SPPS

The primary challenge in the synthesis of sulfotyrosine-containing peptides is the inherent instability of the O-sulfate ester bond to acidic conditions. Standard cleavage cocktails used in Fmoc-SPPS, which typically contain high concentrations of trifluoroacetic acid (TFA), can lead to significant desulfation. sigmaaldrich-jp.com Therefore, strategies to mitigate this degradation are essential.

The choice of solid support is a critical first step in a strategy to preserve the sulfate group. Resins that are highly acid-labile allow for the cleavage of the peptide under much milder acidic conditions than standard resins like Wang or Rink Amide.

2-Chlorotrityl (2-CTC) Resin: This resin is extremely sensitive to acid and is ideal for the synthesis of protected peptide fragments. peptide.comseplite.com Peptides can be cleaved from 2-CTC resin using very dilute solutions of TFA (e.g., 1% in dichloromethane), or with non-TFA based cocktails such as acetic acid/trifluoroethanol/dichloromethane mixtures. seplite.com This mild cleavage leaves acid-labile side-chain protecting groups, and more importantly the O-sulfate group, intact. peptide.com The use of 2-chlorotrityl resin has been successfully applied to the efficient synthesis of various sulfated peptides. documentsdelivered.com

PAL (Peptide Amide Linker) and other Acid-Labile Linkers: While often associated with the synthesis of peptide amides, linkers like PAL also require strong acid for cleavage. However, for the synthesis of sulfated peptides, the focus remains on linkers that permit cleavage under the mildest possible conditions.

| Resin Type | Typical Cleavage Conditions | Preservation of O-Sulfate Group | Primary Application |

|---|---|---|---|

| 2-Chlorotrityl (2-CTC) | 1% TFA in DCM; AcOH/TFE/DCM | Excellent | Synthesis of protected peptides and acid-sensitive peptides. seplite.comdocumentsdelivered.com |

| Wang Resin | 95% TFA | Poor without protective measures | Standard synthesis of peptide acids. |

| Rink Amide Resin | 95% TFA | Poor without protective measures | Standard synthesis of peptide amides. thermofisher.com |

When stronger acid conditions are unavoidable for the removal of other side-chain protecting groups, modifying the cleavage protocol can significantly reduce desulfation. Performing the TFA cleavage at reduced temperatures is a common and effective strategy.

Treating the peptide-resin with a TFA-based cleavage cocktail at 0°C or below can slow the rate of the desulfation side reaction more than the rate of the desired cleavage and deprotection reactions. For instance, cleavage from the resin using 90% TFA at 0°C has been shown to reduce desulfation to less than 15%. merckmillipore.com The duration of the cleavage is also a critical factor; shorter cleavage times are generally preferred to minimize the peptide's exposure to the strong acid. acs.org

Another approach to enhance the stability of the sulfate group during cleavage is the use of a tetrabutylammonium (B224687) (TBA) counter-ion for the sulfate group instead of a sodium or proton. The TBA salt of the O-sulfated amino acid has been shown to minimize desulfation during TFA cleavage and subsequent purification steps. rsc.org Stability experiments have demonstrated that with the TBA counter-ion, desulfation can be less than 5% even after standard TFA cleavage times at room temperature. rsc.org

Post-Synthetic Removal of Sulfate Protecting Groups (e.g., nP group cleavage with azide (B81097) or ammonium (B1175870) acetate)

Once the peptide chain has been synthesized and cleaved from the resin using standard trifluoroacetic acid (TFA)-based cocktails, the sulfate protecting group must be removed to yield the final sulfated peptide. The neopentyl (nP) group is particularly advantageous as it is stable to both the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of TFA cleavage. sigmaaldrich-jp.com Its removal is typically achieved post-synthetically using potent, small nucleophiles. sigmaaldrich-jp.com

Two primary methods are employed for the cleavage of the nP group: treatment with sodium azide or with ammonium acetate (B1210297). sigmaaldrich-jp.comsigmaaldrich.com

Azide Method: This method involves dissolving the nP-protected peptide in a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and treating it with an excess of sodium azide (NaN3), typically around 10 equivalents relative to the peptide. The reaction is generally conducted at an elevated temperature, such as 50 °C, and allowed to proceed overnight to ensure complete deprotection. sigmaaldrich-jp.com Following the reaction, the excess azide can be removed by solid-phase extraction (SPE) or by reverse-phase high-performance liquid chromatography (RP-HPLC) using non-acidic buffer systems. sigmaaldrich-jp.com

Ammonium Acetate Method: For some peptide sequences, a milder deprotection can be achieved by dissolving the peptide in a 2 M ammonium acetate solution. sigmaaldrich-jp.com The reaction is incubated at 37 °C overnight. sigmaaldrich-jp.com Co-solvents like acetonitrile (B52724) (MeCN) may be added to aid in the dissolution of more hydrophobic peptides. sigmaaldrich-jp.com This method is gentler than the azide treatment but may not be universally effective for all sequences. sigmaaldrich-jp.com

The choice between these methods can depend on the specific peptide sequence and its solubility. The successful deprotection yields the desired sulfotyrosine-containing peptide, which is then purified, typically by RP-HPLC using ammonium acetate-based buffers to avoid any potential loss of the sulfate group that can occur with standard TFA-containing buffers. sigmaaldrich-jp.com

| Method | Reagent | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Azide Cleavage | Sodium Azide (NaN3), 10 eq. | DMSO or DMF | 50 °C | Overnight | Considered a more robust method. |

| Ammonium Acetate Cleavage | 2 M Ammonium Acetate | Aqueous (MeCN can be added) | 37 °C | Overnight | Milder conditions, but may be sequence-dependent. |

Mitigation of Side Reactions and Challenges in Sulfotyrosine Peptide Synthesis

The synthesis of sulfotyrosine-containing peptides is fraught with potential side reactions and challenges that can significantly impact the yield and purity of the final product. These issues stem from the inherent instability of the sulfate ester and the steric bulk introduced by the modification.

Prevention of Desulfation During Fmoc Deprotection and Cleavage

A primary challenge in sulfotyrosine peptide synthesis is the susceptibility of the sulfate group to hydrolysis under acidic conditions. sigmaaldrich-jp.com During the final step of SPPS, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly based on TFA. sigmaaldrich.com Tyrosine sulfate esters are rapidly degraded in these acidic conditions, leading to significant desulfation and loss of the desired product. sigmaaldrich-jp.com

The most effective strategy to prevent this is to protect the sulfate group itself. By converting the sulfate monoester into a more stable diester, its lability towards acid is greatly diminished. sigmaaldrich-jp.comnih.gov Several protecting groups have been developed for this purpose.

| Protecting Group | Abbreviation | Stability | Reference |

|---|---|---|---|

| Neopentyl | nP | Stable to piperidine (B6355638) and TFA. | sigmaaldrich-jp.com |

| Trichloroethyl | TCE | Stable during TFA cleavage. | sigmaaldrich-jp.com |

| Dichlorovinyl | DCV | Stable during TFA cleavage. | sigmaaldrich-jp.comnih.gov |

| Fluorosulfate (B1228806) | -SO2F | Stable to standard acidic Rink amide resin-peptide cleavage conditions (95:2.5:2.5 = TFA:TIPS:H2O). | nih.gov |

The neopentyl (nP) group is particularly effective, showing stability to both the basic piperidine treatment used for Fmoc removal and the highly acidic TFA cocktail used for cleavage. sigmaaldrich-jp.com While prolonged exposure to TFA (beyond 1.5 hours) should be avoided to prevent minimal loss of the nP group, its use generally allows for standard cleavage conditions without significant desulfation. sigmaaldrich-jp.com Similarly, the fluorosulfate group is reported to be very stable under neutral and acidic conditions. nih.gov While Fmoc deprotection is performed under basic conditions, the use of milder bases like 2-methylpiperidine (B94953) has been shown to be compatible with certain sulfate protection strategies. nih.gov By employing these protecting groups, the critical desulfation side reaction during cleavage is effectively suppressed.

Overcoming Coupling Difficulties with Sterically Hindered or Multi-Sulfated Sequences

The incorporation of this compound or its protected derivatives can present coupling challenges, particularly in sequences that are sterically hindered or require the incorporation of multiple sulfotyrosine residues. The direct use of Fmoc-Tyr(SO3-)-based building blocks can compromise resin swelling, which in turn impedes subsequent amino acid coupling steps. nih.gov

Several strategies can be employed to overcome these difficulties:

Use of Protected Derivatives: Fully side-chain protected derivatives like Fmoc-Tyr(SO3nP)-OH exhibit excellent solubility in standard SPPS solvents such as DMF or NMP. sigmaaldrich-jp.com This facilitates their use in automated synthesizers and allows for the application of standard coupling methods without significant protocol modifications. sigmaaldrich-jp.com

Optimized Activation/Coupling: For all SPPS couplings, including the challenging sulfotyrosine residue, using a sufficient excess of the protected amino acid (e.g., 5 equivalents) pre-activated with a potent coupling agent combination such as HCTU/HOBt/DIPEA can improve efficiency. nih.gov

Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) increases the probability of molecular interaction, which can be particularly beneficial for difficult couplings and in the synthesis of longer peptides. biotage.com

Double Coupling: For particularly difficult residues, a "double coupling" strategy can be effective. This involves repeating the coupling step with fresh reagents to ensure the reaction goes to completion before proceeding to the next deprotection step. biotage.com This is especially useful for sterically bulky residues. biotage.com

The presence of neighboring acidic residues (e.g., aspartic or glutamic acid) is common at sites of protein tyrosine sulfation and can further complicate synthesis. nih.gov Careful optimization of coupling conditions is essential to ensure high fidelity in these demanding sequences.

Impact of Solvent Systems on Peptide Elongation and Sulfate Stability

The choice of solvent is critical throughout the SPPS process, affecting everything from resin swelling and reagent solubility to reaction rates and the stability of protecting groups.

Coupling and Deprotection: The most common solvents used in Fmoc-SPPS are Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). sigmaaldrich-jp.comnih.gov These are effective at solvating the growing peptide chain and the reagents. However, during the Fmoc deprotection step, which is typically carried out in a solution of piperidine in DMF, interchain aggregation of the peptide can occur. nih.gov DMF is considered less effective at disrupting this aggregation compared to the TFA used in Boc-chemistry deprotection, which can lead to incomplete Fmoc removal and result in deletion sequences. nih.gov In cases of severe aggregation, alternative solvent systems such as a mixture of DCM/DMF/NMP with additives may be required.

Post-Synthetic Steps: Solvents can also play a reactive role in post-synthetic modifications. For instance, during the optimization of the hydrolysis of a fluorosulfated tyrosine peptide to sulfotyrosine, the use of methanol (B129727) as a solvent with a base (Cs2CO3) led to an undesired methylation side reaction. nih.gov Conversely, ethylene (B1197577) glycol was successfully employed as both a reactant and a solvent for the same transformation. nih.gov For the removal of the nP group, DMSO or DMF are the preferred solvents for the azide method, while aqueous buffers are used for the ammonium acetate method. sigmaaldrich-jp.com

The stability of the sulfate group and its protecting group in various solvents must be considered at each step to prevent premature cleavage or unwanted side reactions, ensuring the integrity of the final peptide.

Analytical Characterization and Quality Control of Fmoc Tyr So3h Oh and Derived Peptides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural verification of Fmoc-Tyr(SO3H)-OH and peptides incorporating this modified amino acid. These techniques provide definitive information about the molecular structure, including the confirmation of the sulfate (B86663) group's presence and its specific location on the tyrosine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Sulfation Site and Degree

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the sulfation site on the tyrosine ring. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) analyses provide detailed information on the chemical environment of each atom within the molecule.

The sulfation of the phenolic hydroxyl group of tyrosine induces characteristic changes in the chemical shifts of the aromatic protons. Specifically, the protons on the phenyl ring of the sulfated tyrosine residue typically exhibit a downfield shift compared to their non-sulfated counterparts. For instance, the aromatic protons of sulfated tyrosine are often observed around δ ~7.20 ppm in ¹H NMR spectra. This shift is a direct consequence of the electron-withdrawing effect of the sulfate group, which deshields the nearby protons.

Similarly, ¹³C NMR spectroscopy can confirm the presence of the sulfate group by revealing shifts in the carbon signals of the aromatic ring. The carbon atom directly attached to the sulfoxy group (C4) and the adjacent carbons experience notable changes in their resonance frequencies, providing clear evidence of successful sulfation.

Table 1: Representative ¹H NMR Chemical Shifts for Tyrosine Derivatives

| Proton | Unmodified L-Tyrosine (ppm) | This compound (ppm) |

|---|---|---|

| Aromatic Protons | ~6.9-7.2 | ~7.20 |

| α-Proton | ~3.9 | Varies |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification (e.g., ESI-MS, MALDI-MS, FAB-MS)

Mass spectrometry (MS) is a cornerstone technique for the quality control of this compound and sulfated peptides, providing precise molecular weight determination and sequence verification. The calculated molecular weight of this compound is 483.5 g/mol . nih.govpeptide.comiris-biotech.debioscience.co.uk Various ionization techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Fast Atom Bombardment (FAB), are utilized for this purpose. biotage.com

A characteristic feature in the mass spectra of sulfated peptides, particularly in positive ion mode using collision-induced dissociation (CID), is the facile neutral loss of the sulfur trioxide (SO₃) group. researchgate.netnih.gov This corresponds to a mass loss of 80 Da and is a diagnostic marker for the presence of a sulfate modification. nih.govebrary.net This fragmentation pattern is so dominant that it can sometimes make it challenging to obtain site-specific information using positive ion MS/MS, as the sulfate group may be lost before the peptide backbone fragments. researchgate.netnih.gov

For this reason, characterization of sulfopeptides by mass spectrometry is often best performed using negative ion mode, where the sulfate group is more stable. nih.govsigmaaldrich-jp.com Techniques such as negative ion electron capture dissociation (niECD) and negative ion ultraviolet photodissociation (UVPD) have shown promise for localizing the sulfation site by generating peptide fragments that retain the sulfate moiety. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₄H₂₁NO₈S | Defines the elemental composition. nih.goviris-biotech.debioscience.co.uk |

| Exact Mass | 483.10 Da | Precise mass used for high-resolution MS identification. nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the analysis of purity and the preparative isolation of this compound and the corresponding sulfated peptides. These methods separate components of a mixture based on their differential interactions with a stationary phase, allowing for quantification of purity and removal of contaminants.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Fmoc-amino acids and for the purification of synthetic peptides. nih.govpeptide.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this purpose, separating molecules based on their hydrophobicity. harvardapparatus.comhplc.eu

For analytical purposes, RP-HPLC can effectively separate the target compound from synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides. A high purity level, often specified as ≥95% or greater by HPLC, is crucial for successful peptide synthesis. chemimpex.commerckmillipore.com

Due to the acidic and polar nature of the sulfate group, specific mobile phase conditions are often required for optimal separation of sulfated peptides. While trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide separations, its acidity can potentially cause some loss of the sulfate group. sigmaaldrich-jp.com Therefore, buffer systems based on ammonium (B1175870) acetate (B1210297), typically at a neutral pH, are often recommended for the purification of sulfotyrosine-containing peptides to preserve the integrity of the modification. sigmaaldrich-jp.com

Table 3: Typical RP-HPLC Conditions for Analysis of this compound Peptides

| Parameter | Condition |

|---|---|

| Column | C18, wide pore (e.g., 300 Å) |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water, pH 7.0 |

| Mobile Phase B | Acetonitrile (B52724) with 0.1 M Ammonium Acetate |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 min) |

| Detection | UV at 214 nm and 280 nm |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column size |

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.com It offers several advantages for the analysis of this compound and sulfated peptides, including high efficiency, minimal sample consumption, and rapid analysis times. nih.govnih.gov

The presence of the highly acidic sulfate group imparts a significant negative charge to this compound and peptides containing it, making them ideal candidates for CE analysis. Techniques like Capillary Zone Electrophoresis (CZE) can effectively separate the sulfated species from non-sulfated or other charged impurities. nih.govacs.org

Furthermore, coupling CE with mass spectrometry (CE-MS) provides a powerful analytical platform, combining the high-efficiency separation of CE with the sensitive and specific detection of MS. creative-proteomics.comresearchgate.net This hyphenated technique is particularly useful for complex samples, enabling the confident identification and quantification of sulfated peptides and their potential isoforms.

Table 4: General Capillary Electrophoresis Parameters

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused-silica, potentially coated |

| Background Electrolyte (BGE) | Phosphate (B84403) or borate (B1201080) buffer at a specific pH |

| Voltage | 15-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV, Laser-Induced Fluorescence (LIF), or Mass Spectrometry (MS) |

| Temperature | Controlled, e.g., 25°C |

Advanced Academic Research Applications of Sulfotyrosine Containing Peptides Synthesized Via Fmoc Tyr So3h Oh

Investigation of the Biological Significance of Tyrosine Sulfation

Tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is a key post-translational modification for secreted and transmembrane proteins. wikipedia.orgbiorxiv.orgbiorxiv.org This modification involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. wikipedia.orgbiorxiv.org The resulting sulfotyrosine is involved in a range of biological activities, including strengthening protein-protein interactions. wikipedia.org

Role in Protein-Protein Interactions and Receptor Binding Affinity

Tyrosine sulfation is a critical determinant in mediating and strengthening protein-protein interactions. wikipedia.orgpatsnap.com The addition of a negatively charged sulfate group can alter the charge distribution and conformation of a protein, thereby influencing the strength and specificity of its interactions with other molecules. patsnap.com

A prime example of the importance of sulfotyrosine is in the interaction between chemokine receptors and their ligands. For instance, the N-terminal regions of most chemokine receptors contain multiple tyrosine residues that can be sulfated. nih.gov This sulfation is crucial for the initial binding of chemokine ligands. nih.gov Studies on the C-C chemokine receptor 5 (CCR5) have shown that sulfation of its N-terminal tyrosines is essential for its binding to chemokines like MIP-1α and MIP-1β, as well as the HIV-1 envelope protein gp120, which facilitates viral entry into cells. nih.gov Similarly, the sulfation of tyrosine residues in the CXCR4 receptor is important for its interaction with its ligand, SDF-1α. nih.gov

Furthermore, in the context of blood coagulation, the sulfation of Tyr1680 in Factor VIII is vital for its effective binding to von Willebrand factor (vWF). wikipedia.org Mutations that prevent this sulfation can lead to mild hemophilic symptoms. wikipedia.org The binding of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) to P-selectin is also enhanced by the sulfation of three tyrosine residues. wikipedia.org

| Protein/Receptor | Interacting Partner(s) | Role of Tyrosine Sulfation |

| CCR5 | MIP-1α, MIP-1β, HIV-1 gp120 | Facilitates binding and HIV-1 entry. nih.gov |

| CXCR4 | SDF-1α | Involved in receptor-ligand recognition. nih.gov |

| Factor VIII | von Willebrand factor (vWF) | Essential for effective binding. wikipedia.org |

| PSGL-1 | P-selectin | Enhances binding affinity. wikipedia.org |

| Follicle-stimulating hormone receptor (FSHR) | Follicle-stimulating hormone | Indispensable for hormone recognition and signaling. biorxiv.orgresearchgate.net |

Influence on Peptide and Protein Conformation and Stability

The introduction of a sulfotyrosine residue can significantly impact the conformation and stability of peptides and proteins. While both sulfation and phosphorylation add a negatively charged group to tyrosine, sulfotyrosine has a lesser charge (–1) compared to phosphotyrosine (–2), resulting in weaker hydrogen bonds. biorxiv.org

The sulfate group of sulfotyrosine is known to be labile under certain mass spectrometry conditions, particularly in the positive ion mode, which can pose challenges for its characterization. nih.govtandfonline.com However, it is generally stable in weak acid. biorxiv.org In a study on a bispecific antibody, tyrosine sulfation was found to have no significant impact on thermal stability but did modestly increase the rate of aggregation, likely by reducing the protein's colloidal stability. tandfonline.com This suggests that the influence of sulfation on stability can be context-dependent.

Mechanisms of Cell Signaling and Recognition Processes

Tyrosine sulfation plays a pivotal role in various cell signaling and recognition events. nih.govfrontiersin.org It is particularly important in processes mediated by secreted and transmembrane proteins. wikipedia.orgnih.gov

The interaction between chemokines and their receptors is a classic example of sulfotyrosine-mediated signaling. The sulfated N-terminal region of a chemokine receptor often serves as the initial docking site for its chemokine ligand, a key step in the "two-step, two-site" model of chemokine receptor activation. nih.gov This initial binding event is thought to correctly orient the chemokine to allow its N-terminus to interact with the transmembrane core of the receptor, leading to G-protein activation and downstream signaling.

Furthermore, tyrosine sulfation is implicated in viral entry mechanisms. The sulfation of CCR5 is not only important for binding HIV-1 gp120 but is a critical step for the virus to infect host cells. nih.gov Similarly, sulfation of PSGL-1 is crucial for its role in mediating viral infection. nih.gov

Design and Synthesis of Sulfated Peptide Libraries for Structure-Activity Relationship (SAR) Studies

The synthesis of sulfated peptide libraries is a powerful approach for conducting structure-activity relationship (SAR) studies. nih.govfrontiersin.org By systematically varying the position and number of sulfotyrosine residues, as well as other amino acids in the peptide sequence, researchers can gain detailed insights into the structural requirements for biological activity. frontiersin.orgresearchgate.net Fmoc-Tyr(SO3H)-OH and its protected derivatives are instrumental in the solid-phase synthesis of such libraries. iris-biotech.dejst.go.jpiris-biotech.denih.gov

Creation of Analogs with Modulated Biological Activities

The ability to synthesize sulfated peptide analogs allows for the fine-tuning of their biological activities. For example, by creating a library of peptides with variations in their sulfation patterns, it is possible to identify analogs with enhanced receptor binding affinity, improved stability, or altered signaling properties. frontiersin.org

An example of this is the study of chemokine receptor interactions. By synthesizing peptides corresponding to the N-terminal domain of a chemokine receptor with different sulfation patterns, researchers can determine the specific contribution of each sulfotyrosine residue to ligand binding and receptor activation. iris-biotech.de This information is invaluable for the design of peptide-based therapeutics with optimized efficacy.

| Peptide Analog Design Strategy | Goal | Example Application |

| Alanine (B10760859) Scanning | Identify key residues for activity. | A selected residue is systematically replaced by alanine to determine its importance. |

| Positional Scanning | Optimize the peptide sequence. | Each position in the peptide is substituted with all other amino acids to identify substitutions that enhance activity. sb-peptide.com |

| Truncation Analysis | Determine the minimal active sequence. | Systematically shortening the peptide from the N- or C-terminus to identify the core sequence required for activity. |

| Sulfotyrosine Scanning | Elucidate the role of specific sulfation sites. | Introducing sulfotyrosine at different positions to map the critical sulfation sites for interaction. |

High-Throughput Derivatization for Screening Applications

High-throughput synthesis and screening of peptide libraries have become essential tools in drug discovery and proteomics. researchgate.netwhiterose.ac.ukacs.org The derivatization of peptides, including the incorporation of modified amino acids like sulfotyrosine, can be integrated into these high-throughput workflows.

The use of Fmoc-protected sulfotyrosine derivatives that are compatible with automated solid-phase peptide synthesizers facilitates the rapid generation of sulfated peptide libraries. sigmaaldrich-jp.com These libraries can then be screened in high-throughput assays to identify hits with desired biological activities. For instance, a library of sulfated peptides could be screened for their ability to bind to a specific receptor or inhibit a particular enzyme.

Recent advancements in peptide derivatization techniques, such as the use of sulfonylating reagents like 4-sulfophenyl isothiocyanate (SPITC) under acidic conditions, have improved the efficiency and sensitivity of peptide analysis by mass spectrometry, which is crucial for the characterization of peptides in high-throughput screening. researchgate.netresearchgate.net

Development of Phosphorylation Mimics and Functional Analogs

The structural and charge similarities between sulfotyrosine and phosphotyrosine (pTyr) have prompted research into the use of sTyr-containing peptides as mimics or analogs in systems where pTyr is the native modification. Phosphorylation is a key post-translational modification (PTM) in cellular signaling, and stable mimics are valuable for structural and functional studies. nih.govnih.gov

Sulfotyrosine and phosphotyrosine are post-translational modifications that can be challenging to distinguish due to their similarities. nih.govacs.org Both modifications add a negatively charged, polar group to the tyrosine residue. nih.govbiorxiv.org However, significant chemical and physical differences exist that influence their behavior in biological systems and analytical instruments.

While they are nominally isobaric, the accurate mass of the sulfuryl group (SO3) is 79.9568 Da, which is 9.6 mDa less than the phosphoryl group (HPO3) at 79.9663 Da. nih.govacs.orgbiosyn.com This slight mass difference can be resolved by high-resolution mass spectrometry, providing a direct method for distinguishing between the two. nih.govacs.org

Their stability under different conditions also varies. The sulfate ester of sTyr is known to be labile under acidic conditions. sigmaaldrich.comresearchgate.net In contrast, pTyr is generally more stable. nih.govacs.org This differential stability is evident during mass spectrometry fragmentation. Using techniques like Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), sTyr-containing peptides readily show a neutral loss of the sulfuryl moiety (SO3), whereas pTyr is largely stable under these conditions. nih.govacs.orgacs.org Conversely, under Electron-Transfer Dissociation (ETD), the sTyr modification remains largely intact. nih.govacs.org These distinct fragmentation patterns provide a reliable mechanism for differentiating sulfopeptides from phosphopeptides in complex samples. nih.govacs.org

From a functional standpoint, while both modifications increase side-chain polarity, pTyr carries a charge of -2 at neutral pH, whereas sTyr has a charge of -1. nih.govbiorxiv.org This difference in charge and a smaller dipole moment means sTyr forms weaker hydrogen bonds compared to pTyr. nih.govbiorxiv.org These distinctions can have significant consequences for protein-protein interactions. For instance, in studies involving the HIV-1 co-receptor CCR5, which naturally contains sTyr, substituting sTyr with pTyr greatly diminishes the binding affinity for the viral envelope protein gp120, highlighting the specific recognition of the sulfo-group in this context. duke.edu

Table 1: Comparative Properties of Sulfotyrosine and Phosphotyrosine

| Feature | Sulfotyrosine (sTyr) | Phosphotyrosine (pTyr) |

| Modification Group | Sulfuryl (SO3) | Phosphoryl (HPO3) |

| Monoisotopic Mass | 79.9568 Da nih.govacs.orgbiosyn.com | 79.9663 Da biosyn.com |

| Charge at Neutral pH | -1 nih.govbiorxiv.org | -2 nih.govbiorxiv.org |

| Stability | Labile in acid sigmaaldrich.comresearchgate.net; long-lived in physiological conditions. nih.govbiorxiv.org | Generally stable. nih.govacs.org |

| MS Fragmentation (CID/HCD) | Shows neutral loss of SO3. nih.govacs.org | Stable, no significant neutral loss. nih.govacs.org |

| MS Fragmentation (ETD) | Largely stable. nih.govacs.org | Stable. nih.govacs.org |

| Biological Role | Primarily in extracellular protein-protein interactions. nih.goviris-biotech.de | Primarily in intracellular signaling cascades. nih.gov |

The concept of using sTyr as an isostere—a molecule with similar shape and volume—for pTyr is driven by the need for stable analogs in biochemical assays. The phosphate (B84403) group in pTyr can be susceptible to cleavage by phosphatases, complicating studies of kinase-driven signaling pathways. sTyr is not a substrate for these phosphatases, making it a potentially long-lived mimic. nih.gov

However, the aforementioned differences in charge and hydrogen bonding capacity mean that sTyr is not always a perfect functional mimic for pTyr. nih.govbiorxiv.org The reduced negative charge and weaker H-bonding potential can lead to lower binding affinities in systems where the divalent charge of phosphate is critical for recognition, such as in SH2 domains. sigmaaldrich.com

Despite these limitations, sulfotyrosine's stability in physiological conditions makes it a valuable tool. biorxiv.org Research has also focused on developing other, more stable, non-hydrolyzable pTyr analogs that more closely replicate its electronic properties. One such example is 4-phosphonophenylalanine (Pmp), particularly its difluorinated version, F2Pmp. sigmaaldrich.comsigmaaldrich.com The F2Pmp residue has a pKa2 of 5.71, ensuring it is fully ionized at neutral pH, and its fluorine atoms can participate in hydrogen bonding, making it an excellent pTyr mimic with high binding affinities to SH2 domains. sigmaaldrich.comsigmaaldrich.com Comparing the performance of sTyr with these specialized isosteres helps to delineate the specific structural and electronic requirements for recognition in different pTyr-dependent systems.

In some contexts, sulfated peptides have been successfully used as tools to study systems that typically involve phosphorylation. For example, they can serve as substrates or probes to investigate protein interactions where the precise electronic and structural features of the phosphate group are not the sole determinants of binding. biosyn.com

Elaboration of Sulfotyrosine Peptides as Biomolecular Probes and Tools

The direct incorporation of this compound or its protected variants into peptides via solid-phase peptide synthesis (SPPS) allows for the creation of customized biomolecular probes. sigmaaldrich-jp.comnih.gov These probes are instrumental in studying the biological roles of tyrosine sulfation, characterizing receptor-ligand interactions, and developing assays for drug discovery.

To enhance their utility as research tools, sulfotyrosine-containing peptides are often conjugated to reporter molecules for imaging or affinity tags for purification and detection.

Imaging Studies: Fluorophores can be attached to sulfopeptides to visualize their localization and binding to cell surface receptors. For instance, water-soluble dyes like cyanine (B1664457) or rhodamine derivatives can be conjugated to the peptide sequence. iris-biotech.de The inclusion of hydrophilic linkers, such as α-sulfo-β-alanine, can improve the water solubility of the resulting labeled peptide, which is often a challenge with hydrophobic dyes. iris-biotech.de These fluorescently labeled sulfopeptides can be used in techniques like flow cytometry or fluorescence microscopy to monitor receptor expression and ligand binding on live cells. mdpi.com

Affinity Studies: For affinity-based applications, several strategies are employed. One common method is the use of anti-sulfotyrosine monoclonal antibodies, which can specifically recognize and bind to sTyr residues, often independent of the surrounding peptide sequence. mdpi.com These antibodies can be used to selectively enrich sulfopeptides from complex biological samples, or in immunoassays like ELISA to quantify peptide binding to target proteins. biosyn.commdpi.com Another strategy involves incorporating an orthogonally functionalized amino acid into the peptide sequence, such as an azido-containing residue. duke.edu This allows for the specific attachment of probes, such as biotin (B1667282) for affinity purification or reporter enzymes for assay development, via click chemistry. duke.edu

The synthesis of sulfopeptides with precisely defined sulfation patterns is crucial for understanding how this modification modulates protein-protein interactions. acs.org The use of this compound and its protected counterparts, such as Fmoc-Tyr(SO3nP)-OH (where nP is a neopentyl protecting group), has streamlined the synthesis of these tools. iris-biotech.desigmaaldrich-jp.comsigmaaldrich.com The nP group is stable during TFA cleavage from the resin but can be removed post-synthesis under mild conditions, protecting the acid-sensitive sulfate ester. iris-biotech.desigmaaldrich-jp.comsigmaaldrich.com

A key area of research has been the role of sulfotyrosine in chemokine receptor function and HIV-1 entry. The N-terminus of the HIV-1 co-receptor CCR5 contains sTyr residues that are essential for binding the viral envelope protein gp120. duke.edu Synthetic peptides corresponding to the CCR5 N-terminus, containing sTyr at specific positions (e.g., Tyr10, Tyr14, Tyr15), have been synthesized to dissect the contribution of each sulfation site. duke.eduacs.org Studies using these peptides in Surface Plasmon Resonance (SPR) and NMR spectroscopy have revealed that sulfation at Tyr14 is critical for gp120 binding, with sulfation at Tyr10 playing an ancillary role. duke.eduacs.org

These synthetic sulfopeptides, sometimes incorporating stable isosteres or labels, have been used to develop high-throughput screening assays, such as ELISA and SPR-based assays, to identify small molecule inhibitors that block the CCR5-gp120 interaction. duke.edu

Table 2: Research Findings from Labeled Sulfopeptide Applications

| Peptide/System Studied | Label/Modification | Research Application | Key Finding |

| CCR5 N-terminus | Site-specific sulfotyrosine | HIV-1 entry mechanism | Sulfation at Tyr14 is critical for binding gp120; Tyr10 sulfation enhances binding. duke.eduacs.org |

| CCR5 N-terminus | Tyrosine sulfonate (TYSN) isostere, Azido-alanine | Development of stable probes and assays | TYSN-containing peptides are functional, hydrolytically stable mimics used to develop SPR and ELISA-based inhibitor screens. duke.edu |

| General Sulfopeptides | Anti-sulfotyrosine antibody (PSG2) | Detection and enrichment | Allows for selective enrichment and detection of sTyr-peptides for proteomic analysis and immunoassays. mdpi.com |

| Various Peptides | Fluorescent dyes (e.g., Cyanine) | Cellular imaging | Enables visualization of peptide binding to cell surface receptors via flow cytometry and microscopy. iris-biotech.demdpi.com |

Q & A

Q. What is the role of the Fmoc group in Fmoc-Tyr(SO₃H)-OH during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling sequential coupling by selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The sulfate group on tyrosine remains intact during synthesis until global deprotection with trifluoroacetic acid (TFA). This strategy ensures precise control over peptide chain elongation while preserving the sulfated residue’s functionality .

Q. How should Fmoc-Tyr(SO₃H)-OH be stored to ensure stability?

Store the compound at -20°C in a tightly sealed, moisture-free container. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfate group. For long-term stability, desiccate under argon or nitrogen atmospheres .

Q. What solvents are suitable for dissolving Fmoc-Tyr(SO₃H)-OH in SPPS?

Use DMF or DMSO for dissolution, typically at concentrations of 0.1–0.3 M. Gentle warming (30–40°C) may improve solubility. Avoid chlorinated solvents (e.g., DCM), which exhibit poor solubility for sulfated residues. Pre-filter solutions to remove particulates before coupling .

Q. How is the successful incorporation of Fmoc-Tyr(SO₃H)-OH confirmed during peptide synthesis?

Perform ninhydrin (Kaiser) tests after each coupling step to verify unreacted amines. Post-synthesis, use ESI-MS or MALDI-TOF to confirm the peptide’s molecular weight. NMR spectroscopy (δ ~7.20 ppm for sulfated aromatic protons) provides additional confirmation of sulfation integrity .

Q. What precautions are necessary when handling Fmoc-Tyr(SO₃H)-OH in the lab?

Wear PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact. In case of exposure, rinse affected areas with water for 15 minutes. Store away from oxidizing agents and moisture .

Advanced Research Questions

Q. What coupling strategies are recommended for incorporating Fmoc-Tyr(SO₃H)-OH into sterically hindered peptide sequences?

Use double coupling with a 10-fold molar excess of Fmoc-Tyr(SO₃H)-OH and activators like HBTU/HOBt or Oxyma/DIC. Extend coupling times to 1–2 hours for challenging sequences. Microwave-assisted synthesis (50°C, 20 W) can enhance coupling efficiency in rigid regions .

Q. How can sulfation stability be assessed during SPPS and post-synthesis?

Monitor sulfate integrity via on-resin MALDI-TOF after cleavage of small peptide segments. Post-synthesis, use HPLC-MS with ion-pairing reagents (e.g., tributylamine) to detect sulfate loss. Stability studies under simulated physiological conditions (pH 7.4, 37°C) quantify degradation kinetics .

Q. What methods are effective for deprotecting sulfate groups post-synthesis?

For peptides synthesized with Fmoc-Tyr(OSO₃nP)-OH (nP-protected precursor), optimize deprotection using 20% piperidine in DMF for 30 minutes, followed by TFA cleavage. For direct sulfated derivatives, global deprotection with TFA:water:triisopropylsilane (95:2.5:2.5) for 2–4 hours ensures complete removal of acid-labile groups .

Q. How do sulfated tyrosine residues affect peptide tertiary structure and binding interactions?

Sulfation enhances electrostatic interactions with heparin and proteins (e.g., chemokine receptors like CCR5). Characterize binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular dynamics simulations can model conformational changes induced by sulfation .

Q. How can conflicting solubility data for sulfated peptides be resolved?

Screen solvents such as aqueous acetonitrile (10–30% v/v) or ammonium acetate buffers (pH 5–7) to improve solubility. Additives like DTT (1–5 mM) reduce disulfide aggregation. Centrifuge at 15,000 × g for 10 minutes to remove insoluble aggregates before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.